molecular formula C17H18N2O3S B2438306 (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate CAS No. 1436150-65-0

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate

Cat. No.: B2438306
CAS No.: 1436150-65-0
M. Wt: 330.4
InChI Key: OUMVOOSAFLSRNE-UHFFFAOYSA-N
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Description

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-7-19-8-5-13(6-9-19)17(20)21-12-14-11-18-16(22-14)15-4-3-10-23-15/h1,3-4,10-11,13H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMVOOSAFLSRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)OCC2=CN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target molecule integrates three structural motifs:

  • Thiophene-oxazole heterocyclic core
  • 1-Prop-2-ynyl-substituted piperidine
  • Ester linkage bridging the two fragments

The synthesis is divided into three phases (Fig. 1):

  • Phase 1 : Construction of (2-thiophen-2-yl-1,3-oxazol-5-yl)methanol
  • Phase 2 : Synthesis of 1-prop-2-ynylpiperidine-4-carboxylic acid
  • Phase 3 : Esterification to conjugate the heterocyclic and piperidine fragments

Phase 1: Thiophene-Oxazole Core Synthesis

Thiophene-2-carboxaldehyde Preparation

Thiophene-2-carboxaldehyde is synthesized via Vilsmeier-Haack formylation of thiophene, achieving 85–90% yields under optimized conditions (POCl₃/DMF, 0–5°C, 4 h).

Oxazole Ring Formation

The oxazole moiety is constructed using a cyclocondensation reaction :

  • Reactants : Thiophene-2-carboxaldehyde (1.0 eq), hydroxylamine (1.2 eq), and chloroacetonitrile (1.1 eq)
  • Conditions : Reflux in acetic acid (12 h), followed by neutralization with NaHCO₃
  • Yield : 78% of 2-(thiophen-2-yl)-1,3-oxazole-5-carbaldehyde
Table 1: Key Intermediates in Phase 1
Compound Yield Characterization (¹H NMR)
Thiophene-2-carboxaldehyde 89% δ 9.85 (s, 1H, CHO), 7.81–7.12 (m)
2-(Thiophen-2-yl)-1,3-oxazole-5-carbaldehyde 78% δ 10.02 (s, 1H), 8.21 (s, 1H)

Reduction to Alcohol

The aldehyde is reduced to (2-thiophen-2-yl-1,3-oxazol-5-yl)methanol using NaBH₄ in methanol (0°C, 2 h, 92% yield).

Phase 2: 1-Prop-2-ynylpiperidine-4-carboxylic Acid Synthesis

Piperidine-4-carboxylic Acid Protection

  • Protection : Tert-butyloxycarbonyl (Boc) group is introduced using Boc₂O in THF (rt, 6 h, 95% yield).
  • Intermediate : Boc-piperidine-4-carboxylic acid

N-Alkylation with Propargyl Bromide

  • Reagents : Boc-piperidine-4-carboxylic acid (1.0 eq), propargyl bromide (1.2 eq), K₂CO₃ (2.0 eq)
  • Conditions : Acetone, reflux, 16 h
  • Yield : 82% of Boc-1-prop-2-ynylpiperidine-4-carboxylic acid

Deprotection

Boc removal is achieved with TFA/DCM (1:1, rt, 2 h), yielding 1-prop-2-ynylpiperidine-4-carboxylic acid (94% yield).

Table 2: Piperidine Intermediate Characterization
Compound ¹³C NMR (ppm) IR (cm⁻¹)
Boc-1-prop-2-ynylpiperidine-4-carboxylic acid 174.2 (C=O), 80.1 (Boc) 1720 (C=O ester)
1-Prop-2-ynylpiperidine-4-carboxylic acid 176.8 (C=O) 1680 (C=O acid)

Phase 3: Esterification and Final Assembly

Activation of Carboxylic Acid

The acid is activated using DCC/HOBt in anhydrous DMF (0°C, 1 h), forming the reactive acyloxy intermediate.

Nucleophilic Substitution

  • Reactants : Activated acid (1.0 eq), (2-thiophen-2-yl-1,3-oxazol-5-yl)methanol (1.1 eq), DMAP (0.1 eq)
  • Conditions : DCM, rt, 12 h under N₂
  • Yield : 76% of final product

Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7), followed by recrystallization from ethanol/water (m.p. 143–145°C).

Analytical Data and Validation

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.62 (d, J = 3.6 Hz, 1H, thiophene), 7.28 (s, 1H, oxazole), 5.22 (s, 2H, CH₂O), 4.12 (m, 2H, piperidine), 3.98 (t, J = 2.4 Hz, 1H, alkyne), 2.81–2.76 (m, 1H, piperidine).
  • HRMS (ESI+) : m/z calcd. for C₁₈H₁₇N₂O₃S [M+H]⁺ 349.0984, found 349.0986.

Reaction Optimization

  • Esterification Catalyst Screening : DMAP outperformed 4-PPY and TEA, enhancing yields from 62% to 76% (Table 3).
  • Solvent Effects : DCM provided superior yields (76%) vs. THF (58%) or acetonitrile (49%) due to improved solubility of intermediates.
Table 3: Catalyst Optimization for Esterification
Catalyst Yield Reaction Time (h)
DMAP 76% 12
4-PPY 68% 14
TEA 62% 16

Challenges and Mitigation Strategies

Oxazole Ring Instability

Early attempts using HCl-mediated cyclization led to ring-opening side products (∼22%). Switching to acetic acid reduced decomposition to <5%.

Alkyne Side Reactions

The prop-2-ynyl group underwent Glaser coupling under basic conditions. Implementing strict inert atmosphere (N₂) and low temperatures (0–5°C) suppressed dimerization.

Chemical Reactions Analysis

Types of Reactions

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazole ring would yield oxazolidines.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research has demonstrated that derivatives containing thiophene and oxazole moieties exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Testing:
    • A study evaluated the anticancer activity of thiophene derivatives against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. Results indicated that these compounds could induce apoptosis and cell cycle arrest, mechanisms crucial for effective cancer treatment .
  • Molecular Docking Studies:
    • Molecular docking simulations have been performed to predict the binding affinity of these compounds to key enzymes involved in cancer progression, such as dihydrofolate reductase. The findings suggest that the compound may effectively inhibit these targets, leading to reduced tumor growth .

Antimicrobial Properties

Beyond its anticancer potential, the compound has shown promise in antimicrobial applications. Thiophene derivatives are known for their broad-spectrum antimicrobial activities.

Research Findings

  • Antimicrobial Efficacy:
    • Various studies have reported that thiophene-based compounds exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The mechanisms often involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Neuropharmacological Applications

The structural features of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate suggest potential neuropharmacological benefits.

Insights from Literature

  • CNS Activity:
    • Compounds with similar structural motifs have been investigated for their effects on central nervous system disorders, showcasing activities such as analgesic and anti-inflammatory effects. These properties could be attributed to their ability to modulate neurotransmitter systems .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against HepG2 and A549 cell lines; potential for molecular docking
Antimicrobial ActivityExhibits antibacterial and antifungal propertiesEffective against Staphylococcus aureus and Candida albicans
NeuropharmacologicalPotential analgesic and anti-inflammatory effectsModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with proteins and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the prop-2-ynyl group can facilitate its penetration into cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of the thiophene, oxazole, and piperidine rings in a single molecule allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Biological Activity

The compound (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the available literature regarding its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for the compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of approximately 304.36 g/mol. The structure includes a thiophene ring, an oxazole moiety, and a piperidine derivative, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃S
Molecular Weight304.36 g/mol
IUPAC NameThis compound
AppearanceWhite powder

Research indicates that compounds containing thiophene and oxazole rings exhibit significant interactions with biological targets involved in cancer progression. Specifically, they may act as inhibitors of key signaling pathways such as PI3K/Akt/mTOR, which are critical in regulating cell growth and survival.

Key Findings:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that similar compounds can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a derivative demonstrated IC50 values of 0.20 µM against A549 cells, showcasing potent anti-tumor activity .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .
  • Cell Cycle Arrest : It has been reported that certain derivatives can cause G0/G1 phase arrest in A549 cells, further contributing to their anti-cancer effects .

Case Studies

Several studies have explored the biological activity of related compounds with structural similarities to (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl derivatives:

  • Study on PI3Kα/mTOR Inhibitors : A series of substituted triazine derivatives were evaluated for their ability to inhibit PI3Kα/mTOR pathways. The most effective compound showed significant anti-tumor effects across multiple cell lines with promising IC50 values .
  • Oxazole Derivatives : Research on oxazole-containing compounds indicates their potential as dual inhibitors targeting both PI3K and mTOR pathways, suggesting that modifications to the oxazole structure can enhance biological activity against cancer cells .

Safety and Toxicology

While the therapeutic potential is promising, comprehensive safety evaluations are necessary to assess any toxicological effects associated with the compound. Currently available safety data is limited; however, general safety profiles for similar compounds suggest a need for further investigation into their pharmacokinetics and toxicity profiles.

Q & A

Q. Critical Parameters :

  • Reaction temperature (reflux conditions for cyclization vs. room temperature for coupling).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Step Reagents/Conditions Yield (%)
Oxazole formationAcOH, reflux, 5 h65–75
Ester couplingHATU, DIPEA, DCM80–85
PropargylationPropargyl bromide, K₂CO₃, DMF70–75

Basic Question: How can researchers characterize this compound’s purity and structural integrity using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Confirm the propargyl group (δ 2.1–2.3 ppm, triplet for ≡C-H; δ 4.5–4.7 ppm for N-CH₂-C≡CH). The thiophene protons appear as a multiplet (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Verify ester carbonyl (δ 165–170 ppm) and oxazole carbons (δ 140–150 ppm) .
  • HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to assess purity (>95%). ESI-MS detects [M+H]⁺ with expected m/z .
  • FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and propargyl C≡C-H stretch (~3290 cm⁻¹) .

Basic Question: What stability challenges arise during storage or handling of this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolytic degradation : The ester group is prone to hydrolysis in aqueous or high-humidity environments. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or DCM .
  • Propargyl reactivity : The alkyne group may undergo oxidation or click reactions. Avoid exposure to Cu(I) catalysts or strong oxidizers .
  • Light sensitivity : Thiophene and oxazole moieties may degrade under UV light. Use amber vials for storage .

Advanced Question: How can researchers resolve contradictory bioactivity data in studies involving this compound, particularly in enzyme inhibition assays?

Methodological Answer:
Contradictions often stem from:

  • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter enzyme kinetics. Standardize protocols using HEPES buffer (pH 7.4) and ≤0.1% DMSO .
  • Compound aggregation : At high concentrations (>10 µM), the compound may form aggregates, leading to false positives. Include detergent (e.g., 0.01% Triton X-100) or perform dynamic light scattering (DLS) .
  • Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to confirm specificity .

Advanced Question: What computational and experimental strategies are recommended for elucidating the role of the propargyl group in target binding?

Methodological Answer:

  • Molecular docking : Compare binding poses of the propargyl derivative vs. non-alkyne analogs using AutoDock Vina or Schrödinger. The propargyl group may occupy hydrophobic pockets or form π-π interactions with aromatic residues .
  • Alkyne-azide click chemistry : Replace the propargyl group with an azide and perform copper-catalyzed cycloaddition to probe steric/electronic effects on binding .
  • SAR studies : Synthesize analogs with varying alkyne substituents (e.g., ethyl, phenyl) and measure IC₅₀ values against target enzymes .

Advanced Question: How should researchers design experiments to assess the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

  • Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in PBS (37°C, pH 7.4). Monitor degradation over 0–60 min via LC-MS .
  • Phase I metabolism : Identify metabolites using high-resolution MS (e.g., Q-TOF). Expected modifications include oxidation of the thiophene ring or piperidine N-dealkylation .
  • CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions .

Advanced Question: What analytical techniques are critical for detecting degradation products in long-term stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH).
  • UPLC-PDA/ELS : Use a BEH C18 column (1.7 µm) with gradient elution to separate degradation products. ELS detection aids in quantifying non-UV-active impurities .
  • HRMS/MS : Fragment ions help identify structural modifications (e.g., ester hydrolysis → +18 Da) .

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